molecular formula C11H22N2O3 B14224406 N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide CAS No. 801317-47-5

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide

Cat. No.: B14224406
CAS No.: 801317-47-5
M. Wt: 230.30 g/mol
InChI Key: PXEDTBLDXCBMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide is a chemical compound with the molecular formula C11H22N2O3 It is characterized by the presence of an amide group attached to a pent-4-ene chain, along with a side chain containing aminoethoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide typically involves the reaction of 2-[2-(2-aminoethoxy)ethoxy]ethanol with pent-4-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification steps may involve crystallization or distillation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation of specific cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pent-4-enamide group allows for additional chemical modifications and interactions compared to similar compounds .

Properties

CAS No.

801317-47-5

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pent-4-enamide

InChI

InChI=1S/C11H22N2O3/c1-2-3-4-11(14)13-6-8-16-10-9-15-7-5-12/h2H,1,3-10,12H2,(H,13,14)

InChI Key

PXEDTBLDXCBMDM-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.